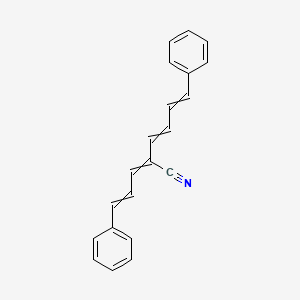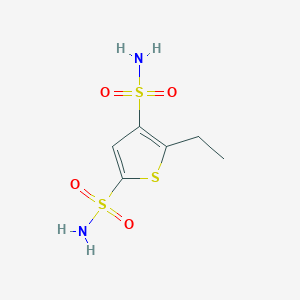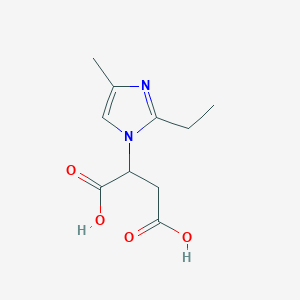
2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two decyldisulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of decylthiol with 2,5-dichloro-1,3,4-thiadiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
2,5-Dichloro-1,3,4-thiadiazole+2Decylthiol→this compound+2HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s disulfide bonds make it useful in studying redox biology and protein folding.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is primarily related to its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then interact with various molecular targets. This redox activity can influence biological pathways, such as those involved in oxidative stress and protein folding.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 2,5-Bis(hydroxymethyl)furan
- 2,5-Furandicarboxylic acid
Comparison: 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is unique due to its disulfide bonds and thiadiazole ring structure. Unlike other similar compounds, it has specific redox properties that make it valuable in studying redox biology and developing materials with unique properties.
Eigenschaften
CAS-Nummer |
88433-75-4 |
|---|---|
Molekularformel |
C22H42N2S5 |
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
2,5-bis(decyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H42N2S5/c1-3-5-7-9-11-13-15-17-19-25-28-21-23-24-22(27-21)29-26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
LXYJYMPEKGBBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)



![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)




![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
